
Dioxidenium hexafluoroantimonate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxidenium hexafluoroantimonate(1-) is a chemical compound known for its unique properties and applications in various fields. It is a type of hexafluoroantimonate, which is a class of compounds containing the hexafluoroantimonate anion. This compound is notable for its strong acidity and ability to act as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dioxidenium hexafluoroantimonate(1-) typically involves the reaction of antimony pentafluoride with a suitable precursor. One common method is the reaction of antimony pentafluoride with hydrogen fluoride, which produces hexafluoroantimonic acid. This acid can then react with a suitable cation source to form dioxidenium hexafluoroantimonate(1-) .
Industrial Production Methods
Industrial production of hexafluoroantimonate compounds often involves the use of sodium antimonate as a raw material. The process includes reacting sodium antimonate with hydrofluoric acid, followed by filtration and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dioxidenium hexafluoroantimonate(1-) undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, where one or more atoms in a molecule are replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in reactions with dioxidenium hexafluoroantimonate(1-) include hydrogen fluoride, antimony pentafluoride, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving dioxidenium hexafluoroantimonate(1-) depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound may produce oxidized products, while in substitution reactions, new compounds with substituted groups are formed .
Aplicaciones Científicas De Investigación
Dioxidenium hexafluoroantimonate(1-) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dioxidenium hexafluoroantimonate(1-) involves its ability to act as a strong acid and catalyst. It can donate protons to other molecules, facilitating various chemical reactions. The compound’s molecular targets and pathways include enzymes and proteins involved in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dioxidenium hexafluoroantimonate(1-) include:
Silver hexafluoroantimonate: Used as a catalyst in epoxide opening reactions and sulfenylation reactions.
Polystyrene-iodonium hexafluoroantimonate: Used in the synthesis of novel copolymeric cationic macrophotoinitiators.
Uniqueness
Dioxidenium hexafluoroantimonate(1-) is unique due to its strong acidity and ability to act as a versatile catalyst in various chemical reactions. Its applications in high-performance materials and potential medical uses further distinguish it from similar compounds .
Propiedades
Fórmula molecular |
F6O2Sb |
|---|---|
Peso molecular |
267.749 g/mol |
InChI |
InChI=1S/6FH.O2.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6 |
Clave InChI |
OIJHYTXGQPPZNY-UHFFFAOYSA-H |
SMILES canónico |
O=[O+].F[Sb-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



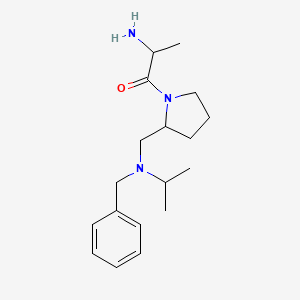
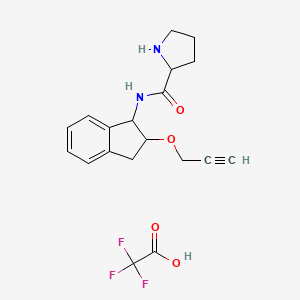
![13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester](/img/structure/B14782326.png)

![Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer](/img/structure/B14782329.png)
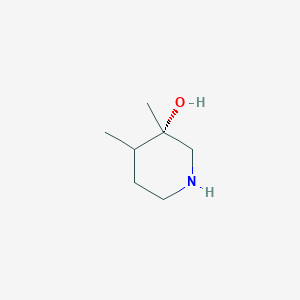
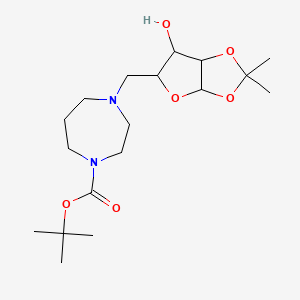
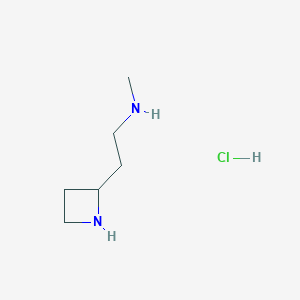
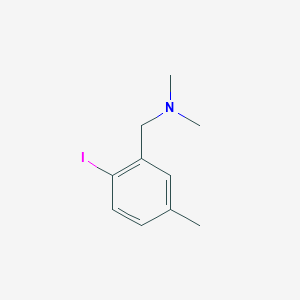
![(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14782356.png)
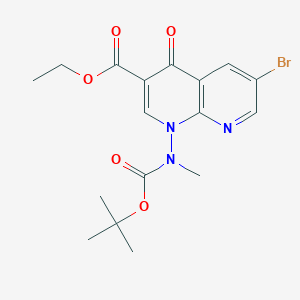
![1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14782366.png)
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
